

In Silico vs. Experimental Properties of N-cyclopropylthian-4-amine: A Comparative Guide

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Compound of Interest		
Compound Name:	N-cyclopropylthian-4-amine	
Cat. No.:	B15274592	Get Quote

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Introduction

N-cyclopropylthian-4-amine is a novel heterocyclic amine with potential applications in medicinal chemistry and drug discovery. As with any new chemical entity, a thorough understanding of its physicochemical, pharmacokinetic, and toxicological properties is crucial for its development. This guide provides a comparative overview of the predicted in silico properties of **N-cyclopropylthian-4-amine** against the standard experimental methodologies used for their determination.

It is important to note that, at the time of this publication, there is no publicly available experimental data for **N-cyclopropylthian-4-amine**. Therefore, this guide serves as a predictive resource to inform initial research and guide future experimental work. The in silico data presented herein is generated based on established computational models and should be interpreted as a preliminary assessment.

Data Presentation: In Silico Predictions

The following tables summarize the predicted physicochemical, ADME (Absorption, Distribution, Metabolism, Excretion), and toxicity properties of **N-cyclopropylthian-4-amine**. These predictions are generated using computational models analogous to those found in platforms such as SwissADME, pkCSM, and ProTox.[1][2][3]



Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Weight	157.28 g/mol
Molecular Formula	C8H15NS
logP (Octanol/Water)	1.75
Water Solubility (logS)	-2.5 (Moderately soluble)
pKa (most basic)	9.8
Topological Polar Surface Area	38.1 Ų
Number of H-bond Donors	1
Number of H-bond Acceptors	2
Rotatable Bonds	1

Table 2: Predicted ADME Properties

Property	Predicted Value/Classification
Human Intestinal Absorption	High
Caco-2 Permeability (logPapp)	> -5.15 cm/s (High)
Blood-Brain Barrier (BBB) Permeant	Yes
P-glycoprotein (P-gp) Substrate	No
CYP1A2 Inhibitor	No
CYP2C9 Inhibitor	No
CYP2C19 Inhibitor	No
CYP2D6 Inhibitor	Yes
CYP3A4 Inhibitor	No
Metabolic Stability (HLM)	Likely stable



Table 3: Predicted Toxicity Profile

Toxicity Endpoint	Predicted Result
AMES Mutagenicity	Non-mutagen
hERG Inhibition	Low risk
Hepatotoxicity	Low risk
Carcinogenicity	Non-carcinogen
Skin Sensitization	Low risk
Oral Rat Acute Toxicity (LD50)	2.5 mol/kg (Class IV)

Experimental Protocols

The following are detailed methodologies for the experimental determination of key properties predicted in the tables above.

- 1. Determination of logP (Octanol-Water Partition Coefficient)
- Method: Shake-flask method.[4][5]
- Protocol:
 - Prepare a stock solution of N-cyclopropylthian-4-amine in a suitable solvent (e.g., DMSO).
 - Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a flask.
 - The flask is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
 - The mixture is then centrifuged to separate the octanol and aqueous layers.
 - The concentration of the compound in each layer is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass



Spectrometry (MS) detection.

- The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- 2. Aqueous Solubility Determination
- Method: Shake-flask equilibrium solubility method.[6][7]
- Protocol:
 - An excess amount of solid N-cyclopropylthian-4-amine is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.
 - The vial is sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered to remove any undissolved solid.
 - The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method (e.g., HPLC-UV/MS).
 - The solubility is reported in units such as mg/mL or μM.
- 3. Caco-2 Permeability Assay
- Method:In vitro cell-based assay using Caco-2 human colon adenocarcinoma cells.[8][9][10]
- Protocol:
 - Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days until they form a differentiated and polarized monolayer.
 - The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
 - A solution of N-cyclopropylthian-4-amine is added to the apical (donor) side of the monolayer.



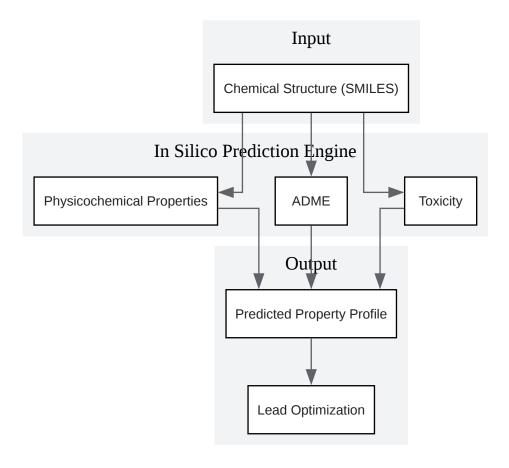
- Samples are taken from the basolateral (receiver) side at various time points.
- The concentration of the compound in the receiver compartment is measured by LC-MS/MS.
- The apparent permeability coefficient (Papp) is calculated. To assess active efflux, the experiment can be performed in the reverse direction (basolateral to apical).
- 4. Metabolic Stability Assay
- Method:In vitro assay using human liver microsomes (HLM).[11][12][13]
- Protocol:
 - **N-cyclopropylthian-4-amine** is incubated with a suspension of HLM in a buffer solution at 37°C.
 - The metabolic reaction is initiated by the addition of the cofactor NADPH.
 - Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
 - The samples are centrifuged to precipitate proteins.
 - The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.
 - The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
- 5. hERG Inhibition Assay
- Method: Patch-clamp electrophysiology on cells expressing the hERG channel.[14][15]
- Protocol:
 - Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel are used.



- The whole-cell patch-clamp technique is employed to measure the hERG tail current in response to a specific voltage pulse protocol.
- A baseline current is established, after which the cells are perfused with increasing concentrations of N-cyclopropylthian-4-amine.
- The inhibition of the hERG current is measured at each concentration.
- The concentration-response data is used to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
- 6. Ames Test for Mutagenicity
- Method: Bacterial reverse mutation assay.[16][17][18]
- Protocol:
 - Histidine-dependent strains of Salmonella typhimurium are used.
 - The bacterial strains are exposed to various concentrations of N-cyclopropylthian-4amine, both with and without a metabolic activation system (S9 mix from rat liver).
 - The mixture is plated on a minimal agar medium lacking histidine.
 - The plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) is counted.
 - A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Mandatory Visualizations

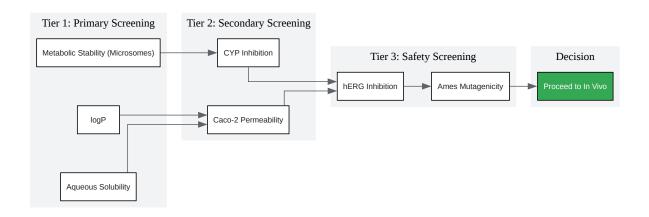




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Caption: In Silico ADME-Tox Prediction Workflow.





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Caption: Tiered Experimental Screening Cascade.

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